molecular formula C6H7FN2O B2563676 4-Fluoro-3-methoxypyridin-2-amine CAS No. 1561781-82-5

4-Fluoro-3-methoxypyridin-2-amine

Cat. No. B2563676
CAS RN: 1561781-82-5
M. Wt: 142.133
InChI Key: MCVLJIRGWJOWPX-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methoxypyridin-2-amine” is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Environmental Applications

Research indicates that amine-containing compounds like 4-Fluoro-3-methoxypyridin-2-amine can be effective in environmental applications, specifically in the treatment of water and wastewater. A critical review highlighted the potential of amine-functionalized sorbents in the removal of persistent and mobile fluoro-organic chemicals from water supplies, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in this process (Ateia et al., 2019).

Organic Synthesis and Medicinal Chemistry

In the realm of organic chemistry, the compound has relevance in the metallation of π-deficient heteroaromatic compounds. A study explored the metallation regioselectivity of 3-fluoropyridine, closely related to this compound, highlighting the impact of various reaction parameters and the potential to direct protophilic attack at specific positions on the heterocycle (Marsais & Quéguiner, 1983). Another study focused on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the one , underscoring the challenges and solutions in its synthesis, which could provide insights relevant to the synthesis of this compound (Qiu et al., 2009).

Biomedical Applications

The compound's derivatives may have applications in biomedical research. A review discussed the fluorescence properties of materials containing amino groups, like this compound, highlighting their potential applications in the biomedical field due to their biocompatibility and unique properties (Wang Shao-fei, 2011). Similarly, the review on fluorophores, which are crucial for in vivo cancer diagnosis, can shed light on the potential toxicological aspects and safe usage of compounds like this compound when used as fluorophores in molecular imaging (Alford et al., 2009).

Advanced Materials and Applications

In materials science, the compound's derivatives can have significant roles. A review on amine-functionalized metal–organic frameworks mentioned the benefits of amino functionality, including their strong interaction with CO2, making such compounds potentially useful for CO2 capture and separation applications (Lin, Kong & Chen, 2016). Additionally, the review on biological and chemical treatment technologies for waste amines from CO2 capture plants, while not directly about this compound, provides a broader context on the environmental implications and treatment technologies related to amine waste, highlighting the importance of handling and processing such compounds responsibly (Ghayur, Verheyen & Meuleman, 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLJIRGWJOWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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